N-octyldodecan-1-amine
Description
Contextualization within Branched Long-Chain Amines
N-octyldodecan-1-amine belongs to the broader class of long-chain aliphatic amines, which are characterized by one or more alkyl chains of eight or more carbon atoms attached to a nitrogen atom. canada.caoup.com These compounds are recognized for their surfactant properties and are often derived from natural sources like vegetable oils and tallow. oup.com Branched-chain amines, a specific subset, feature a non-linear arrangement of carbon atoms in their alkyl chains. google.comnih.gov This branching imparts unique steric and electronic properties compared to their linear counterparts, influencing their self-assembly behavior, solubility, and reactivity. nih.gov The structure of this compound, with an octyl group branching from a dodecyl chain, exemplifies these characteristics. cymitquimica.comamericanelements.com
Significance in Contemporary Chemical Synthesis and Materials Science Research
The distinct molecular architecture of this compound makes it a valuable tool in modern chemical synthesis and materials science. Its amphiphilic nature, possessing both hydrophobic and hydrophilic regions, allows it to function effectively at interfaces. smolecule.com This property is leveraged in the synthesis of nanoparticles, where it acts as a capping agent to control growth and prevent aggregation. smolecule.com Furthermore, its ability to self-assemble into organized structures is being explored for various applications. smolecule.com In the field of materials science, particularly in the development of advanced electronic materials, this compound plays a crucial role. cymitquimica.com It is utilized in the fabrication of perovskite solar cells and organic photovoltaics, where it influences the morphology and electronic properties of the active layers, ultimately impacting device performance and stability. mdpi.comosti.govosti.gov
Properties
CAS No. |
85075-89-4 |
|---|---|
Molecular Formula |
C20H43N |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N-octyldodecan-1-amine |
InChI |
InChI=1S/C20H43N/c1-3-5-7-9-11-12-13-14-16-18-20-21-19-17-15-10-8-6-4-2/h21H,3-20H2,1-2H3 |
InChI Key |
VHZRRQKKHDNLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCCCCCC |
Origin of Product |
United States |
Chemical and Physical Properties
N-octyldodecan-1-amine is an organic compound with the chemical formula C₂₀H₄₃N. cymitquimica.comamericanelements.com It is a primary amine with a branched alkyl chain structure. cymitquimica.com The key physical and chemical properties are summarized in the interactive table below.
| Property | Value |
| Molecular Formula | C₂₀H₄₃N cymitquimica.comamericanelements.com |
| Molecular Weight | 297.57 g/mol sigmaaldrich.com |
| Physical Form | Liquid cymitquimica.comsigmaaldrich.com |
| Boiling Point | 370 °C americanelements.com |
| Melting Point | 161-162 °C americanelements.com |
| Density | 0.82 g/cm³ americanelements.com |
| Flash Point | 168 °C americanelements.comtcichemicals.com |
| Solubility | Soluble in organic solvents, limited solubility in water. cymitquimica.com |
Synthesis and Manufacturing Processes
The synthesis of N-octyldodecan-1-amine can be achieved through several established chemical routes. Common laboratory-scale methods include:
Reductive Amination: This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. researchgate.net Specifically, dodecanal (B139956) can be reacted with octylamine.
Alkylation of Amines: This method involves the direct alkylation of an amine. For instance, dodecylamine (B51217) can be alkylated using an octyl halide. smolecule.com
Nitrile Reduction: Another approach involves the reduction of a corresponding nitrile.
Industrial-scale production of similar long-chain amines often utilizes processes like the catalytic amination of fatty alcohols. google.comgoogle.com For n-octylamine, a related compound, methods involve reacting n-octanol with ammonia (B1221849) under pressure and in the presence of a catalyst. google.comgoogle.com
Advanced Applications in Materials Science and Chemical Technologies
Application as a Polymerization Initiator
The utility of N-octyldodecan-1-amine as a polymerization initiator is a subject of scientific exploration, particularly in the synthesis of polypeptides through the ring-opening polymerization of α-amino acid N-carboxyanhydrides.
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for producing synthetic polypeptides. researchgate.net This process can be initiated by various nucleophiles, with primary amines being a common choice. illinois.edu The polymerization initiated by primary amines proceeds through what is known as the "normal amine mechanism" (NAM). nih.gov In this mechanism, the primary amine attacks the C-5 carbonyl group of the NCA monomer, leading to the opening of the anhydride (B1165640) ring and the subsequent release of carbon dioxide. nih.gov This reaction results in the formation of a new primary amine at the end of the growing polymer chain, which can then react with another NCA monomer, propagating the polymerization. nih.gov
Given that this compound is a primary amine, it possesses the requisite functional group to act as an initiator in the ROP of NCAs via the NAM. The bulky, branched alkyl chain of this compound could influence the solubility of the resulting polypeptide and the kinetics of the polymerization. While the general principle of primary amine-initiated NCA polymerization is well-established, specific research detailing the use of this compound for this purpose is not extensively documented in the reviewed literature. However, the fundamental mechanism suggests its potential as a viable initiator. illinois.edunih.govfrontiersin.org
Radical polymerization is a widely used method for synthesizing a variety of polymers, initiated by radical species generated from compounds like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO). libretexts.org These initiators produce carbon-centered or other reactive radicals that can add to vinyl monomers, initiating a chain reaction. libretexts.org A review of the available scientific literature did not yield specific studies or applications where this compound is utilized as an initiator or a significant component in radical polymerization systems. The chemical nature of primary amines does not lend itself to the typical initiation mechanisms of radical polymerization. Some research has explored the incorporation of amines into polymers through the radical copolymerization of vinylamides followed by hydrolysis, but this does not involve the amine as the primary initiator. rsc.org
In the context of primary amine-initiated ROP of NCAs, the choice of initiator can have a significant impact on the resulting polymer's molecular weight and architecture. A key factor for achieving controlled molecular weight and a narrow molecular weight distribution is a fast initiation rate compared to the propagation rate. nih.gov Primary amines are generally considered good initiators in this regard. illinois.edu The molecular weight of the resulting polypeptide can be theoretically controlled by adjusting the monomer-to-initiator ratio. pku.edu.cnnih.gov
The use of a monofunctional primary amine initiator like this compound would be expected to produce linear polypeptides with the N-octyldodecyl group at one terminus of the polymer chain. This terminal functionalization with a bulky, hydrophobic group could be leveraged to impart specific properties to the final polymer, such as improved solubility in non-polar solvents or self-assembly behavior. However, side reactions can occur during NCA polymerization, which may affect the control over molecular weight and lead to broader molecular weight distributions. illinois.edunih.gov Factors such as reaction temperature and pressure can be optimized to minimize these side reactions. nih.govrsc.org
Contributions to Surfactant Science and Interfacial Phenomena
The amphiphilic nature of this compound, arising from its polar amine head and large non-polar alkyl tail, makes it a molecule of interest in surfactant science and for controlling interfacial phenomena.
This compound is classified as an amphiphilic molecule due to the presence of a hydrophilic primary amine group and a substantial hydrophobic branched alkyl chain. smolecule.comnih.gov This dual character allows it to be used as a surfactant and an emulsifier in various formulations. smolecule.com As a surfactant, it can position itself at the interface between immiscible phases, such as oil and water, reducing the interfacial tension. This property is fundamental to the formation and stabilization of emulsions.
The table below summarizes the general properties of long-chain amine surfactants, which are indicative of the expected characteristics of this compound.
| Property | Description | Relevance to this compound |
|---|---|---|
| Amphiphilicity | Possesses both hydrophilic (amine head) and hydrophobic (alkyl tail) moieties. | The fundamental property enabling its surfactant behavior. smolecule.com |
| Surface Activity | Adsorbs at interfaces (e.g., air-water, oil-water) to lower surface/interfacial tension. | Key for its role as an emulsifier and foaming agent. mdpi.com |
| Micelle Formation | Above a certain concentration (Critical Micelle Concentration or CMC), molecules self-assemble into micelles in solution. | Allows for the solubilization of otherwise insoluble substances. bibliotekanauki.pl |
| pH-Responsiveness | The amine head group can be protonated at low pH, altering its charge and surfactant properties. | Enables the creation of stimuli-responsive formulations. nih.gov |
The amphiphilic nature of this compound drives its participation in self-assembled systems and the formation of thin films. A notable application in this area is its use as a capping agent in the synthesis of nanoparticles. smolecule.com In this role, the amine group coordinates to the surface of the growing nanoparticle, while the long alkyl chains extend into the solvent, providing steric stabilization and preventing aggregation. This self-assembly process at the nanoparticle surface is crucial for controlling the size, shape, and stability of the resulting nanomaterials.
Furthermore, long-chain amines are known for their ability to form protective films on metal surfaces, a property utilized in corrosion inhibition. smolecule.com These films create a hydrophobic barrier that isolates the metal from corrosive environments. While specific studies on this compound for this purpose were not identified in the search, the behavior of similar long-chain amines suggests its potential in this application. The self-assembly of such molecules can lead to the formation of organized monolayers or more complex structures on various substrates.
Catalytic Applications in Organic Transformations
This compound, a long-chain primary amine, has demonstrated significant potential as a versatile catalyst in various organic reactions. Its unique structural and chemical properties allow it to participate in catalysis in several distinct roles.
Organocatalytic Roles of this compound
As an organocatalyst, this compound primarily functions as a mild organic base. This basicity is crucial for a variety of transformations, including deprotonation, condensation, and cyclization reactions. smolecule.com Research has shown its effectiveness in catalyzing the synthesis of N-heterocycles from aldehydes, amines, and malononitrile (B47326) in a one-pot reaction. smolecule.com In such condensation reactions, the amine catalyst facilitates the interaction of multiple components to form more complex molecules. smolecule.comalfachemic.com The long alkyl chains of this compound also influence its solubility and interaction with organic substrates, enhancing its catalytic activity in non-polar environments.
Investigations in Homogeneous and Heterogeneous Catalysis
The utility of this compound extends to both homogeneous and heterogeneous catalytic systems. Its most notable role is as a phase-transfer catalyst, where it facilitates the transport of reactants across the boundary of immiscible phases, such as an aqueous and an organic layer. smolecule.com This capability is particularly valuable in biphasic reactions, where the amine can form ion pairs with reactants, shuttle them into the organic phase where the reaction occurs, and then return for another cycle. smolecule.comnih.gov
In the context of heterogeneous catalysis, while direct studies on this compound are limited, the broader class of long-chain amines is integral to creating functionalized solid supports. Amines can be grafted onto materials like carbon nanotubes or silica (B1680970) to create solid base catalysts. rsc.org These systems are advantageous as they combine the reactivity of the amine with the stability and ease of separation of a solid support. rsc.orgresearchgate.net For instance, heterogeneous catalysts are actively researched for the direct amination of alcohols, a process involving sequential dehydrogenation, condensation with an amine, and hydrogenation. researchgate.net
Catalyst Recycle and Sustainability Considerations
A significant driver in modern catalysis is the development of sustainable processes, where catalyst reusability is a cornerstone. In reactions where this compound or similar compounds are used, the ability to recycle the catalyst is crucial for economic and environmental reasons. Heterogeneous catalysts, by their nature, are designed for easy separation and reuse. For example, studies on other heterogeneous amine-based catalysts have demonstrated good reusability for multiple cycles without significant loss of activity. rsc.orgmdpi.com
The concept of sustainability also extends to the reactions themselves. Aminolysis, a reaction where amines are used to break down polymers, is a key strategy for the chemical recycling of plastic waste like PET. rsc.orgresearchgate.net Research in this area focuses on using recoverable catalysts to transform waste into valuable monomers, contributing to a circular economy. rsc.org Furthermore, developing catalyst-free reaction conditions, where a solvent or the reactant itself promotes the transformation, represents another frontier in green chemistry, reducing reliance on catalytic agents altogether. researchgate.net
Utility in Electronic Materials Research
The distinct properties of this compound, particularly its long, branched alkyl chains, make it a valuable component in the synthesis and processing of advanced electronic materials. It is often supplied in high-purity electronics and semiconductor grades for these applications. americanelements.com
Capping Agent Functionality for Colloidal Quantum Dots
One of the most critical applications of this compound in materials science is its role as a capping agent or stabilizer in the synthesis of colloidal quantum dots (QDs). smolecule.com Quantum dots are semiconductor nanocrystals whose electronic and optical properties are highly dependent on their size and surface chemistry.
During the synthesis of QDs, this compound coordinates to the surface of the nanocrystals. This has several key functions:
Size and Shape Control: It modulates the growth of the nanocrystals, allowing for precise control over their final size and preventing aggregation. smolecule.com
Colloidal Stability: The long, sterically bulky hydrocarbon chains provide a protective layer that keeps the QDs dispersed in organic solvents.
Passivation of Surface Defects: The amine group can passivate surface atoms, reducing electronic trap states and thereby enhancing the photoluminescence quantum yield of the QDs.
The table below summarizes the key functionalities of this compound as a capping agent for quantum dots.
| Function | Description | Impact on Quantum Dots |
| Growth Modulation | Controls the rate of monomer addition to the nanocrystal surface. | Enables synthesis of monodisperse QDs with uniform size. |
| Steric Stabilization | The long alkyl chains create a physical barrier around the QDs. | Prevents aggregation and ensures long-term colloidal stability in solvents. |
| Surface Passivation | The lone pair of electrons on the nitrogen atom coordinates to surface metal atoms. | Reduces non-radiative recombination pathways, increasing luminescence efficiency. |
Applications in Organic Electronics and Semiconductors
The use of this compound as a capping agent is instrumental in the application of quantum dots in organic electronic devices, particularly in displays and lighting. Quantum dot-based light-emitting diodes (QD-LEDs) are a next-generation display technology that relies on the electroluminescence of QDs. researchgate.net
In these devices, thin films of QDs form the emissive layer (EML). cnrs.fr The quality of the QD surface, managed by capping agents like this compound, is paramount for efficient device performance. The organic ligand shell influences charge injection from the adjacent electron and hole transport layers (ETL and HTL) into the quantum dots. cnrs.frias.ac.in An effective capping layer ensures efficient charge recombination within the QDs, leading to bright and pure color emission. Therefore, while not an active semiconductor itself in the final device, this compound is an enabling material, crucial for optimizing the performance of the primary light-emitting components. cymitquimica.com
Analytical Methodologies for N Octyldodecan 1 Amine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of N-octyldodecan-1-amine, enabling its separation from complex mixtures and its quantification. Given the compound's chemical nature—a high molecular weight, branched, primary amine—specific challenges such as potential peak tailing and lack of strong UV absorbance must be addressed through specialized methods.
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural identification and quantification.
However, the direct analysis of primary amines by GC can be problematic. nih.gov The basic nature of the amine group can lead to strong interactions with the stationary phases of standard GC columns, resulting in poor peak shapes (tailing) and reduced reproducibility. nih.govnih.gov To overcome these issues, two main strategies are employed:
Derivatization: The primary amine group is chemically modified to create a less polar, more volatile derivative. This is a common approach before GC analysis. nih.gov Reagents like trifluoroacetic anhydride (B1165640) or isobutyl chloroformate can be used to convert the amine into an amide, which exhibits better chromatographic behavior. researchgate.netchromatographyonline.com
Specialized Columns: The use of columns specifically designed for amine analysis, often featuring a base-deactivated surface, can minimize adsorptive interactions and allow for the analysis of underivatized amines. chromatographyonline.com
Once separated by the GC, the analyte enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification and quantification. researchgate.net
Table 1: Overview of GC/MS Derivatization for Amine Analysis
| Derivatizing Reagent | Analyte Derivative | Key Advantages | Reference |
|---|---|---|---|
| Trifluoroacetic Anhydride | N-trifluoroacetyl amine | Improves volatility and reduces peak tailing. | researchgate.net |
| Propyl Chloroformate | N-propoxycarbonyl amine | Reaction is suitable for aqueous samples. | nih.gov |
| Isobutyl Chloroformate | N-isobutoxycarbonyl amine | Allows for rapid, quantitative derivatization. | chromatographyonline.com |
| MTBSTFA | N-tert-butyldimethylsilyl amine | Can help differentiate isomers. | chromatographyonline.com |
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) for Amine Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of long-chain amines, especially when dealing with complex matrices or when the compound is not sufficiently volatile for GC. wiley.comwiley.com A significant challenge in HPLC analysis of simple alkyl amines is their lack of a chromophore, which makes them transparent to UV-Vis detectors, the most common type of HPLC detector. chromforum.org
To address this, pre-column or post-column derivatization is almost always necessary to attach a UV-absorbing or fluorescent tag to the amine. wiley.comnih.gov This enhances detection sensitivity by orders of magnitude.
Common derivatization reagents for HPLC analysis of primary amines include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. researchgate.net
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly UV-active and fluorescent derivatives. chromforum.org
Dansyl Chloride: Provides fluorescent derivatives, enabling sensitive detection. researchgate.net
Salicylaldehyde: Forms a Schiff base with primary amines, creating a derivative with strong UV absorbance. nih.gov
The choice of column is also critical. Reversed-phase columns, such as C18 or C8, are most commonly used for separating the derivatized amines. wiley.com
Table 2: Comparison of Common HPLC Derivatization Reagents for Primary Amines
| Reagent | Detection Method | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) | Fluorescence | High sensitivity, fast reaction | Derivatives can be unstable | chromatographyonline.comresearchgate.net |
| Dansyl Chloride | Fluorescence, UV | Stable derivatives, good sensitivity | Slow reaction, excess reagent must be removed | researchgate.net |
| FMOC-Cl | Fluorescence, UV | High sensitivity, stable derivatives | Excess reagent can interfere | chromforum.org |
| Salicylaldehyde | UV | Simple reaction, good UV sensitivity | Lower sensitivity than fluorescence methods | nih.gov |
Methodologies for Isomer Separation
This compound has both constitutional isomers (differing in the arrangement of atoms, e.g., branching) and, because it has a chiral center at the C2 position, enantiomers. The separation of these isomers requires specialized chromatographic techniques.
Constitutional Isomer Separation: Positional isomers of long-chain amines can often be separated using high-resolution capillary GC columns. Columns with phenyl-substituted or embedded polar group stationary phases can offer different selectivity compared to standard C18 phases in HPLC, which may resolve closely related isomers. epo.org Porous graphitic carbon columns have also shown unique selectivity for isomers due to their rigid surface structure. epo.org
Enantiomeric (Chiral) Separation: Separating the enantiomers of this compound requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. researchgate.netresearchgate.netamazonaws.com
Chiral GC: Derivatization of the amine is usually required, after which the derivatives are separated on a CSP, often one based on cyclodextrin (B1172386) derivatives. researchgate.netnih.gov The choice of derivative and CSP is crucial for achieving resolution. researchgate.net
Chiral HPLC/SFC: Chiral separation of primary amines can be achieved on CSPs derived from polysaccharides or crown ethers. researchgate.netamazonaws.com Crown ether-based CSPs are particularly effective for resolving primary amines, often using acidic mobile phases to facilitate the interaction between the ammonium (B1175870) ion of the analyte and the crown ether. Supercritical Fluid Chromatography (SFC) with a crown ether-based CSP has also proven effective for the chiral separation of primary amines. researchgate.net
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound. amazonaws.com
¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. The two protons of the aminomethyl group (-CH₂-NH₂) would appear as a doublet, while the single proton at the branch point (-CH-) would be a multiplet. The protons of the two long alkyl chains would produce a large, overlapping set of signals in the aliphatic region (typically 1.2-1.4 ppm), with the terminal methyl (-CH₃) groups appearing as triplets around 0.9 ppm. The amine protons (-NH₂) themselves typically appear as a broad singlet, and their chemical shift can be variable.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The carbon atom of the aminomethyl group (-CH₂-NH₂) would have a distinct chemical shift, as would the methine carbon (-CH-) at the branch point. The numerous methylene (B1212753) (-CH₂-) carbons of the long alkyl chains would give rise to a cluster of signals, and the terminal methyl carbons would appear at a characteristic upfield shift.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Spectrum | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -CH₃ (terminal) | ~0.9 | Triplet |
| -(CH₂)n- (chain) | ~1.2-1.4 | Multiplet | |
| -CH- (branch) | ~1.4-1.6 | Multiplet | |
| -CH₂-N | ~2.6-2.8 | Doublet | |
| -NH₂ | Variable (e.g., 1.5-3.0) | Broad Singlet | |
| ¹³C NMR | -CH₃ (terminal) | ~14 | - |
| -(CH₂)n- (chain) | ~22-32 | - | |
| -CH- (branch) | ~35-40 | - | |
| -CH₂-N | ~45-50 | - |
Note: Predicted values are estimates based on general principles and data for similar long-chain amines.
Mass Spectrometry (MS) for Molecular Weight and Deuteration Analysis
Mass spectrometry is crucial for determining the molecular weight of this compound and for specific structural investigations like deuteration analysis.
Molecular Weight Analysis: High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy. For this compound (C₂₀H₄₃N), the exact monoisotopic mass is 297.33955 Da. wiley.com This precise mass measurement allows for the unambiguous determination of its elemental formula. In a typical electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight.
Deuteration Analysis: Deuterium (B1214612) exchange mass spectrometry (DXMS) is a technique that can identify and count the number of "active" or "exchangeable" hydrogens in a molecule, such as those on an amine group. epo.org When this compound is exposed to a deuterium source like deuterium oxide (D₂O), the two protons on the primary amine group (-NH₂) will exchange for deuterium atoms (-ND₂). This exchange results in an increase in the molecular mass of the compound by approximately 2 Da (since each deuterium atom is about 1 Da heavier than a hydrogen atom). Observing this specific mass shift in the mass spectrometer provides direct evidence for the presence of a primary amine group containing two exchangeable protons. This method is highly specific and can be used to confirm the nature of the amine functionality within the molecule. epo.org
Specialized Techniques for Material Analysis
This compound is frequently used as a surfactant or capping agent in the synthesis of advanced materials. Specialized analytical techniques are essential to characterize the structure and properties of these materials at the nanoscale.
Neutron reflectometry (NR) is a powerful, non-destructive technique for analyzing the structure of thin films and interfaces with sub-nanometer resolution. wikipedia.orgepj-conferences.org It works by directing a collimated beam of neutrons at a flat surface and measuring the intensity of the reflected neutrons as a function of angle. wikipedia.org This reflectivity profile provides detailed information about the thickness, density, roughness, and composition of layered structures. wikipedia.orgtudelft.nl
A key advantage of NR is its sensitivity to light elements, particularly hydrogen and its isotope deuterium. epj-conferences.org This allows for "contrast variation" studies, where hydrogen atoms in a molecule like this compound can be replaced with deuterium. This isotopic labeling makes specific components or layers "visible" to the neutrons, enabling precise determination of the film's internal structure. epj-conferences.org
In the context of this compound, NR can be used to study self-assembled monolayers or thin films at solid-liquid or air-liquid interfaces. nih.gov By analyzing the NR data, researchers can determine how the amine molecules are arranged, their packing density, the thickness of the film, and their orientation relative to the surface. wikipedia.orgnih.gov This information is critical for understanding the function of this compound as a corrosion inhibitor, surfactant, or surface modifier. smolecule.com
When this compound is used as a capping agent or stabilizer in the synthesis of nanoparticle catalysts, X-ray diffraction (XRD) and transmission electron microscopy (TEM) are indispensable for characterization. smolecule.com
X-ray Diffraction (XRD) is used to investigate the crystalline structure of the catalytic nanoparticles. The technique involves bombarding the material with X-rays and analyzing the resulting diffraction pattern. This pattern serves as a fingerprint of the material's crystal lattice, providing information on:
Crystalline Phase: Identifying the specific chemical compound and its crystal structure (e.g., face-centered cubic, hexagonal close-packed).
Crystallite Size: Estimating the size of the individual crystalline domains within the nanoparticles using the Scherrer equation.
Phase Purity: Detecting the presence of any crystalline impurities or different phases within the catalyst material.
Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles. A high-energy beam of electrons is transmitted through an ultrathin sample of the catalyst. By analyzing the transmitted electrons, TEM can reveal:
Morphology: Revealing the shape of the nanoparticles (e.g., spherical, cubic, rod-shaped).
Dispersion: Assessing how well the nanoparticles are distributed on a support material, which is crucial for catalytic activity as it relates to the available surface area.
Together, XRD and TEM provide a comprehensive picture of the physical properties of the catalyst, which are controlled in part by the use of this compound during synthesis and are directly linked to its performance.
Theoretical and Computational Studies of N Octyldodecan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties and energetics of a single molecule. For N-octyldodecan-1-amine, these calculations would offer fundamental insights into its reactivity and stability.
An analysis of the electronic structure of this compound would focus on the distribution of electrons within the molecule, which is key to understanding its chemical behavior. Key parameters that would be investigated include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability. For this compound, the lone pair of electrons on the nitrogen atom is expected to significantly contribute to the HOMO.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For an amine, this would clearly show a region of negative potential around the nitrogen atom, indicating its nucleophilic character and its propensity to engage in hydrogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including charge distribution on individual atoms and the nature of the chemical bonds (e.g., sigma bonds, lone pairs).
| Calculated Electronic Property | Predicted Significance for this compound |
| HOMO Energy | Indicates the electron-donating capability of the amine group. |
| LUMO Energy | Relates to the ability to accept electrons, influencing reactions with electrophiles. |
| HOMO-LUMO Gap | A larger gap would suggest higher kinetic stability. |
| Atomic Charges (from NBO) | Would quantify the partial negative charge on the nitrogen and partial positive charges on adjacent carbons and hydrogens. |
Due to the flexibility of its long alkyl chains, this compound can exist in numerous conformations. nih.gov Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them.
Potential Energy Surface Scan: By systematically rotating the various single bonds (C-C and C-N), a potential energy surface can be mapped out. This would reveal the most stable staggered conformations and the higher-energy eclipsed conformations.
| Conformer Type | Predicted Relative Energy | Key Structural Feature |
| Extended (all-anti) | Lowest | Linear arrangement of carbon backbones. |
| Gauche | Higher | "Kinked" arrangement of the carbon chain. |
| Eclipsed | Highest (Transition State) | Overlapping of substituent groups. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a system of molecules, providing insights into bulk properties and intermolecular interactions.
In a liquid or solid state, this compound molecules interact with each other through various non-covalent forces. MD simulations can quantify these interactions.
Radial Distribution Functions (RDFs): RDFs would describe the probability of finding another molecule at a certain distance from a reference molecule. The RDF between the nitrogen atom of one molecule and the amine hydrogen of another would reveal the extent of hydrogen bonding.
Hydrogen Bonding Analysis: A key interaction for primary amines is hydrogen bonding. Simulations would quantify the average number of hydrogen bonds per molecule, their lifetimes, and their geometry.
Van der Waals Interactions: The long, hydrophobic alkyl chains would primarily interact through weaker van der Waals forces, which are crucial for the bulk properties of the material.
The amphiphilic nature of this compound, with its polar amine head and nonpolar alkyl tails, suggests it can form self-assembled structures like micelles or monolayers. smolecule.com MD simulations are ideal for studying these phenomena.
Micelle Formation: In an aqueous environment, simulations could show the spontaneous aggregation of this compound molecules to form micelles, with the hydrophobic tails sequestered in the core and the polar amine heads exposed to the water.
Monolayer on a Surface: When adsorbed onto a surface, such as mica or silica (B1680970), these molecules can form ordered monolayers. researchgate.net Simulations can predict the tilt angle of the molecules relative to the surface and the packing density of the monolayer. researchgate.net For similar long-chain amines like octadecylamine, molecular dynamics simulations have supported a tilted molecular configuration within self-assembled layers. researchgate.net
| Simulation Parameter | Insight into Self-Assembly |
| Area per Headgroup | Indicates the packing efficiency in a monolayer or micelle. |
| Order Parameter | Quantifies the alignment of the alkyl tails within the assembly. |
| Water Penetration | Shows the extent to which water molecules penetrate the headgroup region. |
Reaction Mechanism Modeling
Computational Investigations of Amine-Involved Reactions
Computational investigations into reactions involving amines, particularly those with significant steric bulk like this compound, often employ methods like Density Functional Theory (DFT) to elucidate reaction mechanisms and energetics. These studies can reveal the influence of molecular geometry and electronic structure on reactivity.
Research on sterically hindered alkylamines has highlighted that excessive steric hindrance can lead to a planar geometry around the nitrogen atom, deviating from the typical sp³ hybridization. nih.govrsc.org This conformational change significantly impacts the amine's properties and reactivity. Computational models are crucial for quantifying these steric effects, often using parameters like the percent buried volume (%VBur), which serves as a predictive measure of the amine's properties. nih.govrsc.org
For instance, computational studies on the reaction of primary amines with other molecules, such as in the functionalization of polyoxometalates, have shown a linear correlation between the basicity (pKb) of the amine and the free-energy barriers of substitution reactions. nih.gov This indicates that the nucleophilicity of the amine, which is influenced by its electronic properties and can be calculated computationally, is a key determinant of its reactivity. nih.gov
In the context of epoxy-amine reactions, computational studies have demonstrated that the reaction mechanism can be complex, involving amine clusters (dimers, trimers, etc.) that act as a template to stabilize the transition state. researchgate.net A single amine molecule reacting with an epoxide was found to have a large activation energy, whereas the involvement of an amine tetramer was found to be more favorable. researchgate.net This suggests that for a bulky amine like this compound, self-catalytic pathways involving multiple amine molecules could be significant in its reactions.
A fast-track computational analysis combining semiempirical methods (like GFN2-xTB) with higher-level calculations (like DLPNO-CCSD(T)) has proven effective in explaining experimentally observed reactivity in aminolysis reactions. researchgate.net This approach allows for the modeling of large, realistic molecular systems, providing insights into the "polymer effect" in post-polymerization modification reactions. researchgate.net Such methodologies could be applied to understand the reactions of this compound in various chemical environments.
| Computational Method | Focus of Investigation | Key Findings | Relevance to this compound |
| Density Functional Theory (DFT) | Reaction mechanisms of primary amines with hexamolybdate. nih.gov | Linear correlation between amine basicity (pKb) and reaction energy barriers. nih.gov | Predicts that the basicity of this compound will be a major factor in its reaction kinetics. |
| DFT | Epoxy-amine reaction mechanisms. researchgate.net | Amine clusters can stabilize transition states and lower activation energies. researchgate.net | Suggests the possibility of self-catalytic reaction pathways for this compound. |
| GFN2-xTB and DLPNO-CCSD(T) | Aminolysis post-polymerization modification reactions. researchgate.net | Provides a fast and accurate method for analyzing reaction mechanisms in large molecular systems. researchgate.net | Offers a viable computational strategy for studying the reactivity of the large this compound molecule. |
Prediction of Reaction Outcomes and Selectivity
A significant advantage of computational chemistry is its ability to predict the outcomes and selectivity of chemical reactions. For a sterically hindered amine like this compound, predicting how its bulky nature influences reaction pathways is of particular interest.
Computational models have been developed to quantify the steric properties of amines and correlate them with their reactivity. nih.gov The %VBur index, for example, has been shown to be a general predictive parameter for the properties of sterically hindered amines, allowing for predictive catalysis. nih.govrsc.org By calculating this index for this compound, it would be possible to map its expected reactivity in various catalytic cycles.
Furthermore, computational studies can elucidate the origins of selectivity in reactions. For example, in the synthesis of 1,4-dicarbonyls, computational analysis revealed that the enantioselectivity is determined by conformational changes and structural deformations in the transition state, which are influenced by the steric hindrance of the catalyst. cam.ac.uk Similar principles would apply to reactions involving this compound, where its bulky alkyl chains would favor reaction pathways that minimize steric clashes.
In some cases, reaction selectivity cannot be explained by transition state theory alone. cam.ac.uk Computational methods that account for reaction dynamics can provide a more accurate prediction of chemo- and stereo-selectivity. cam.ac.uk These methods analyze the entire potential energy surface and how subtle changes in reactant or catalyst structure can alter the major reaction pathways. cam.ac.uk
The synthesis of other sterically hindered primary amines has also been guided by computational results. nih.govacs.org For instance, in a photoredox-catalyzed coupling reaction, experimental and computational data were used to propose a mechanism involving concurrent tandem catalysis to achieve the synthesis of primary amines with fully substituted α-carbons. nih.govacs.org This demonstrates the synergy between computational prediction and experimental validation in developing new synthetic methods.
| Predictive Model/Method | Predicted Property/Outcome | Basis of Prediction | Applicability to this compound |
| %VBur Index | Reactivity and properties of sterically hindered amines. nih.gov | Correlation between the calculated steric bulk and observed chemical behavior. nih.gov | Can be calculated to predict the catalytic activity and general reactivity of this compound. |
| Conformational and Structural Deformation Analysis | Enantioselectivity of reactions. cam.ac.uk | Analysis of transition state energies and geometries. cam.ac.uk | Can be used to predict the stereochemical outcome of reactions involving this compound. |
| Reaction Dynamics Simulations | Chemo- and stereo-selectivity in dynamically controlled reactions. cam.ac.uk | Analysis of the full potential energy surface and reaction trajectories. cam.ac.uk | Provides a more accurate prediction of reaction outcomes where transition state theory may fail for this compound. |
Environmental Fate and Degradation Research
Biodegradation Studies of N-octyldodecan-1-amine and Related Amines
Biodegradation is a primary mechanism for the removal of long-chain alkylamines from the environment. Due to their chemical properties, including low water solubility and a tendency to adsorb to particulate matter, the microbial degradation in soil and sediment is particularly important. oup.com Studies on compounds like dodecylamine (B51217) (laurylamine) provide a model for understanding the biological breakdown of this compound.
Microorganisms have evolved distinct pathways to metabolize long-chain amines under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.
Aerobic Pathway: Under aerobic conditions, bacteria such as Pseudomonas and Rhodococcus species are capable of utilizing long-chain alkylamines as their sole source of carbon, nitrogen, and energy. nih.gov The generally accepted aerobic degradation pathway involves a critical initial step catalyzed by an amine dehydrogenase or a similar enzyme. This enzyme facilitates the oxidative deamination of the primary amine, cleaving the carbon-nitrogen bond. oup.com The process proceeds as follows:
Oxidation to Aldehyde: The primary amine is first oxidized to the corresponding long-chain aldehyde (e.g., octyldodecanal). oup.comnih.gov
Oxidation to Fatty Acid: The aldehyde is subsequently oxidized to the corresponding carboxylic acid (e.g., octyldodecanoic acid). nih.gov
β-Oxidation: This long-chain fatty acid then enters the well-established β-oxidation cycle. In this process, the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA.
Mineralization: The acetyl-CoA enters the citric acid cycle (TCA cycle) and is completely mineralized to carbon dioxide and water. researchgate.net
Anaerobic Pathway: The biodegradation of long-chain alkylamines can also occur in anoxic environments like sediments and within wastewater treatment facilities. Studies have identified denitrifying bacteria, such as Pseudomonas stutzeri, that can degrade these compounds using nitrate (B79036) as the terminal electron acceptor instead of oxygen. oup.com The anaerobic pathway mirrors the aerobic one in its core steps: the amine is oxidized to an aldehyde, then to a fatty acid, which is subsequently broken down through β-oxidation for complete mineralization. oup.com This capability is crucial, as the strong affinity of these amines for sludge and soil particulates means they often end up in anaerobic environments. oup.com
The efficiency and rate of this compound biodegradation are governed by a combination of physicochemical and environmental factors.
| Factor | Influence on Biodegradation of Long-Chain Amines |
| Bioavailability | Due to long alkyl chains, compounds like this compound have very low water solubility and high hydrophobicity. They strongly adsorb to soil, sediment, and sludge, which can limit their availability to microorganisms and slow degradation rates. oup.comresearchgate.net |
| Chemical Structure | The long, unbranched alkyl chains are generally susceptible to degradation, but the length can impact bioavailability. The primary amine group is the initial point of enzymatic attack. nih.govresearchgate.net |
| pH | Microbial degradation is pH-dependent. Optimal degradation by specific bacterial strains has been observed in the neutral to slightly alkaline range (pH 7.0 to 9.0). oup.comiwaponline.com |
| Temperature | Temperature affects microbial metabolic activity. Studies on amine-degrading bacteria show optimal growth and degradation at temperatures between 30°C and 37°C. oup.comiwaponline.commdpi.com |
| Toxicity | At high concentrations, long-chain alkylamines can exhibit antimicrobial properties, acting as cationic surfactants that disrupt cell membranes. This toxicity can inhibit the activity of the very microorganisms responsible for their degradation. researchgate.net |
| Microbial Population | The presence of a robust and adapted microbial community is essential. Soils with a history of exposure to similar compounds may exhibit faster degradation rates due to the enrichment of capable microorganisms. researchgate.net |
| Oxygen & Nutrients | The availability of an electron acceptor (like oxygen or nitrate) is critical for aerobic and anaerobic respiration, respectively. The presence of other essential nutrients (e.g., phosphorus) also supports microbial growth and activity. oup.com |
The microbial breakdown of this compound and related primary amines proceeds through a series of identifiable intermediate products before complete mineralization. The key transformation is the enzymatic cleavage of the C-N bond, releasing the nitrogen and allowing the carbon chain to be metabolized. oup.comencyclopedia.pub
| Initial Compound | Key Intermediates | Final Products |
| This compound | Octyldodecanal, Octyldodecanoic acid | Carbon Dioxide (CO₂), Water (H₂O), Ammonium (B1175870) (NH₄⁺) |
| Dodecylamine (Laurylamine) | Dodecanal (B139956), Dodecanoic acid | Carbon Dioxide (CO₂), Water (H₂O), Ammonium (NH₄⁺) |
The degradation process begins with the conversion of the amine to an aldehyde, followed by its oxidation to a fatty acid. nih.gov This fatty acid is then systematically dismantled via β-oxidation into acetyl-CoA units. researchgate.net These units are funneled into the central metabolic pathways of the microorganism and are ultimately converted to carbon dioxide and water. The nitrogen from the amine group is released as ammonia (B1221849), which, depending on the environmental pH, exists as ammonium. oup.comnih.gov
Atmospheric Degradation Processes
While less volatile than shorter-chain amines, long-chain amines like this compound can enter the atmosphere, where they are subject to chemical degradation, primarily driven by reactions with photochemically generated oxidants.
The dominant removal process for most organic compounds in the troposphere, including aliphatic amines, is reaction with the hydroxyl radical (OH). rsc.orgnist.gov This reaction initiates the atmospheric oxidation of the amine and is typically rapid. The mechanism involves the abstraction of a hydrogen atom by the OH radical. For a primary amine like this compound, this abstraction can occur at two main sites:
From the amine group (-NH₂): This results in the formation of an amino radical (R-NH•).
From the alkyl chain (-CH₂-): Abstraction from a carbon atom, particularly the one adjacent to the nitrogen (the α-carbon), forms a carbon-centered radical (α-amino radical). nist.gov
The α-amino radical is often the more favorable product. This initial step is crucial as it produces a highly reactive radical intermediate that drives subsequent degradation reactions.
Following the initial reaction with hydroxyl radicals, the resulting amine-derived radicals undergo a cascade of further reactions, primarily with molecular oxygen (O₂), leading to a variety of oxidation products.
The α-amino radical rapidly reacts with O₂ to form a peroxy radical. The subsequent chemistry is complex but can lead to the formation of an imine through the elimination of a hydroperoxyl radical (HO₂). beilstein-journals.org This imine is generally unstable in the presence of atmospheric water vapor and can hydrolyze to form a long-chain aldehyde (e.g., octyldodecanal) and ammonia. mdpi.com
Further oxidation processes in the atmosphere can lead to a range of other products. While specific product yield studies for this compound are not available, research on the oxidation of other primary amines suggests the potential formation of the following compounds:
| Precursor | Potential Atmospheric Oxidation Products |
| This compound Radical | Octyldodecanal, Imines, Nitriles, Carboxylic Acids, Nitroalkanes |
The photo-oxidation of the long alkyl chain can also occur, leading to fragmentation and the formation of smaller aldehydes and carboxylic acids. The ultimate fate of the nitrogen atom can vary, with potential products including ammonia and, in the presence of nitrogen oxides (NOx), nitramines and nitrosamines.
Environmental Compartmentalization and Distribution
The sorption of this compound to soil and sediment is expected to be a significant process governing its environmental distribution. The extent of sorption is influenced by the physicochemical properties of both the amine and the sorbent material (soil or sediment). For ionizable organic compounds like amines, sorption mechanisms include both cation exchange and hydrophobic interactions. researchgate.netnih.gov
As a secondary amine, this compound can be protonated in the environment to form a cation, particularly in acidic to neutral soils and waters. This cationic form can then strongly adsorb to negatively charged sites on clay minerals and organic matter through cation exchange. researchgate.net
Furthermore, the long alkyl chains (octyl and dodecyl groups) of this compound impart a high degree of hydrophobicity to the molecule. This suggests that partitioning into the organic carbon fraction of soils and sediments will be a major sorption mechanism. researchgate.net The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. While an experimental Koc value for this compound is not available, it is expected to be high due to its low water solubility and high molecular weight. For comparison, other long-chain amines exhibit strong sorption to soil. researchgate.net
The Freundlich isotherm is often used to describe the sorption of organic compounds to soil and sediment. The Freundlich adsorption coefficient (Kf) provides a measure of the sorption capacity. For this compound, it is anticipated that the Kf values would be significant, indicating a high tendency to be retained in soil and sediment rather than remaining in the aqueous phase. regulations.gov
| Sorption Mechanism | Relevant Molecular Feature of this compound | Soil/Sediment Component | Expected Sorption Strength |
| Cation Exchange | Secondary amine group (can be protonated) | Clay minerals, Organic matter | Strong |
| Hydrophobic Interaction | Long alkyl chains (octyl and dodecyl) | Organic carbon | Strong |
The potential for this compound to volatilize from soil and water surfaces and undergo long-range atmospheric transport is expected to be low. Volatilization is governed by a compound's vapor pressure and its Henry's Law constant.
Due to its high molecular weight (297.57 g/mol ) and the presence of long alkyl chains, this compound is expected to have a very low vapor pressure. For a structurally related C20 alcohol, 2-octyldodecan-1-ol, the estimated vapor pressure is extremely low (0.000001 mmHg @ 25°C). thegoodscentscompany.com This indicates that this compound will have a limited tendency to escape from the condensed phase into the atmosphere.
The Henry's Law constant (H) quantifies the partitioning of a chemical between air and water. While an experimental value for this compound is not available, an estimated Henry's Law constant for the structurally smaller dodecylamine is 2.7 x 10⁻⁴ atm-m³/mole, suggesting some potential for volatilization from water. nih.gov However, the significantly larger size and lower vapor pressure of this compound would likely result in a much lower Henry's Law constant, reducing its volatilization potential from aqueous environments.
Given its expected strong sorption to soil and sediment and its low volatility, this compound is unlikely to be subject to significant atmospheric transport. It is more likely to remain in the soil and aquatic compartments close to its point of release.
| Physicochemical Property | Expected Value for this compound | Implication for Volatilization and Transport |
| Molecular Weight | 297.57 g/mol | Low volatility |
| Vapor Pressure | Very Low (by analogy) | Low volatilization |
| Henry's Law Constant | Low (by analogy) | Low partitioning from water to air |
| Soil Sorption (Koc) | High (expected) | Retention in soil, limiting volatilization |
Analytical Approaches for Environmental Monitoring
The detection and quantification of this compound and its potential degradation products in environmental matrices such as water, soil, and sediment typically require sophisticated analytical techniques. The primary methods employed for the analysis of amines are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection. tandfonline.comcdc.gov
For GC-MS analysis of secondary amines like this compound, a derivatization step is often necessary. researchgate.net Derivatization converts the polar amine into a less polar and more volatile derivative, which improves its chromatographic behavior (e.g., peak shape and resolution) and thermal stability. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., BSTFA), and chloroformates. jfda-online.comphenomenex.com
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), is also a powerful tool for the analysis of amines in environmental samples. nih.gov LC-MS/MS can often analyze polar and thermally labile compounds without the need for derivatization. Sample preparation for both GC-MS and LC-MS/MS typically involves extraction from the environmental matrix, such as solid-phase extraction (SPE) for water samples or solvent extraction for soil and sediment, followed by cleanup and concentration steps. cdc.gov
| Analytical Technique | Derivatization | Applicability to this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Typically required (e.g., acylation, silylation) | Suitable for identification and quantification after derivatization. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Often not required | Highly sensitive and selective method for direct analysis. |
The analysis of amines in environmental samples presents several challenges. Their polar nature can lead to poor chromatographic peak shapes and interactions with active sites in the analytical system, potentially causing analyte loss and poor reproducibility. researchgate.net For high molecular weight amines like this compound, low volatility can make GC analysis particularly challenging, even after derivatization.
Sample preparation can also be complex. The need to extract and concentrate the target amine from complex matrices like soil and sediment can be labor-intensive and may suffer from incomplete recovery. ieaghg.org The potential for the amine to bind strongly to soil and sediment particles can make its extraction difficult.
Furthermore, the lack of commercially available certified reference standards for this compound and its specific degradation products can hinder accurate quantification and method validation. The inherent reactivity of amines also means they can be prone to degradation during sample storage and analysis, requiring careful handling and preservation of samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
